molecular formula C15H11F3O3 B6369797 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261941-67-6

3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6369797
CAS RN: 1261941-67-6
M. Wt: 296.24 g/mol
InChI Key: IUMRFSBGAJYWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% (MTFB) is a synthetic organic compound with a wide range of applications in the scientific research community. It is a white crystalline solid with a molecular weight of 310.36 g/mol. MTFB is a versatile compound, used for a variety of purposes, such as as a reagent for the synthesis of other compounds, a catalyst for organic reactions, and a bioactive compound with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is not fully understood. However, it is known to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been shown to have an inhibitory effect on the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, compounds that can cause inflammation. Furthermore, 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been shown to have antioxidant and anti-apoptotic effects.
Biochemical and Physiological Effects
3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is a potent inhibitor of the enzymes COX-2 and 5-LOX. This suggests that 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% may have anti-inflammatory effects. Additionally, 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been shown to have antioxidant and anti-apoptotic effects, suggesting that it may be useful in the treatment of oxidative stress-related diseases. In vivo studies have demonstrated that 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has an anti-tumor effect in mice, suggesting that it may have therapeutic potential in the treatment of cancer.

Advantages and Limitations for Lab Experiments

3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable and non-toxic compound, making it safe to use in laboratory settings. Additionally, it is a versatile compound, with a wide range of applications in organic synthesis, catalysis, and bioactive compound research. However, there are some limitations to using 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments. It is a relatively expensive compound, which limits its use in some laboratory settings. Additionally, the mechanism of action of 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is not fully understood, which can limit its use in certain experiments.

Future Directions

Given the potential therapeutic applications of 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95%, there are numerous directions for future research. Further studies are needed to better understand the mechanism of action of 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% and to elucidate its effects on biochemical and physiological processes. Additionally, further research is needed to explore the potential therapeutic applications of 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95%, such as in the treatment of cancer and inflammation. Additionally, further research is needed to explore the potential of 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% as a reagent for organic synthesis and as a catalyst for organic reactions. Finally, research is needed to explore the potential of 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% as an additive or ingredient in food and pharmaceutical products.

Synthesis Methods

3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is synthesized through a multi-step reaction process. The first step involves the reaction of 4-methoxy-3-trifluoromethylphenol with aqueous sodium hydroxide to form 4-methoxy-3-trifluoromethylphenolate. This intermediate is then reacted with benzoic acid in an acid-catalyzed reaction to form 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95%.

Scientific Research Applications

3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is widely used in the scientific research community for a variety of purposes. It is used as a reagent in organic synthesis, as a catalyst for organic reactions, and as a bioactive compound with potential therapeutic applications. 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been used in the synthesis of various compounds, such as pyrazoles, quinolines, and indoles. It has also been used as a catalyst for the synthesis of heterocyclic compounds. Additionally, 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been explored for its potential therapeutic applications, such as in the treatment of cancer and inflammation.

properties

IUPAC Name

3-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-21-13-6-5-10(8-12(13)15(16,17)18)9-3-2-4-11(7-9)14(19)20/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMRFSBGAJYWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683412
Record name 4'-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261941-67-6
Record name 4'-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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